7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. Quinazolines are a group of heterocyclic compounds featuring a benzene ring fused to a pyrimidine ring. 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine and its derivatives are widely studied in scientific research due to their diverse biological activities and potential applications in various fields. Notably, structural modifications at different positions on the quinazoline ring have been shown to significantly affect biological activity. []
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. This compound features a quinazoline core structure that is substituted with a 3-chloro-4-fluorophenyl group and a nitro group at the 6th position. It is identified by the Chemical Abstracts Service number 179552-73-9 and has a molecular formula of C14H7Cl2FN4O2, with a molecular weight of 353.14 g/mol .
The compound has been synthesized and characterized in various research contexts, primarily focusing on its potential applications in medicinal chemistry, particularly as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Additionally, it serves as a tool compound for studying biological pathways related to cancer and other diseases .
The synthesis of 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves several key steps:
Industrial production methods often optimize reaction conditions to enhance yield and purity. Techniques such as using efficient catalysts, controlling reaction temperatures, and employing purification methods like recrystallization and chromatography are common . A notable one-pot reaction method has been developed to streamline the synthesis process, improving efficiency and reducing waste .
The molecular structure of 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine features:
The compound exhibits significant structural complexity due to its multiple substituents, which enhance its biological activity and interaction with molecular targets. The presence of halogen atoms (chlorine and fluorine) contributes to its unique chemical properties .
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions:
For substitution reactions, reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly employed. For reduction, catalysts such as palladium on carbon with hydrogen gas are utilized, while oxidation can be achieved using agents like m-chloroperbenzoic acid .
The mechanism of action for 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine primarily revolves around its role as an inhibitor of specific kinases involved in signaling pathways that regulate cell proliferation and survival in cancer cells. By binding to these kinases, the compound disrupts their activity, leading to reduced tumor growth and potentially inducing apoptosis in malignant cells .
The physical properties include:
Key chemical properties include:
Relevant data includes safety classifications indicating potential hazards associated with handling this compound, such as irritation risks upon contact with skin or eyes .
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine has several scientific applications:
The compound is systematically identified through multiple nomenclature systems and structural descriptors. Its IUPAC name follows as 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine, precisely defining the quinazoline core with positional specifications for all substituents. The molecular formula is established as C₁₄H₇Cl₂FN₄O₂, with a molecular weight of 353.14 g/mol, distinguishing it from similar analogs through exact mass spectrometry [6]. The canonical SMILES representation is [O-]N+C1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1Cl, providing a linear notation that encodes atomic connectivity and electronic features of the nitro group.
Critical structural features include:
Table 1: Structural Identifiers of 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Identifier Type | Value |
---|---|
CAS Registry No. | 179552-73-9 |
Molecular Formula | C₁₄H₇Cl₂FN₄O₂ |
Molecular Weight | 353.14 g/mol |
IUPAC Name | 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine |
Canonical SMILES | [O-]N+C1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1Cl |
InChI Key | ALJPGKSDBZFNBR-UHFFFAOYSA-N |
Computational analysis predicts physicochemical properties including high lipophilicity (estimated LogP >4.0) and moderate topological polar surface area (~80 Ų), suggesting limited aqueous solubility but adequate membrane permeability. The molecular geometry allows planar configuration between quinazoline and aniline rings, potentially facilitating intercalation into biological targets. The presence of five hydrogen bond acceptors (nitro group, quinazoline nitrogens) and one donor (secondary amine) creates distinctive interaction potential [6].
The development of this compound follows the broader trajectory of nitroquinazoline chemistry, which emerged prominently in pharmaceutical research during the 1990s. It represents a deliberate structural evolution from early epidermal growth factor receptor (EGFR) inhibitors such as gefitinib, where strategic halogen incorporation was pursued to modulate potency and selectivity. The specific 7-chloro-6-nitro pattern appears designed to enhance electron-deficient character in the quinazoline core, potentially increasing reactivity toward nucleophilic residues in biological targets compared to simpler analogs like N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1) [2] [4].
The historical significance lies in its role as a chemical probe for studying structure-activity relationships in kinase inhibition. Medicinal chemists exploited the synthetic accessibility of quinazoline systems to systematically investigate the impact of halogen substitution at the C7 position. The selection of chlorine rather than fluorine (as seen in the analog CAS 162012-67-1) represents a calculated approach to increase steric occupancy and alter electron distribution in the bicyclic system. This structural modification would be expected to influence binding kinetics and metabolic stability parameters, though specific pharmacological data remains proprietary within pharmaceutical development pipelines [7].
In contemporary synthetic chemistry, this molecule serves as a versatile intermediate for generating structurally complex kinase inhibitors. Its synthesis typically proceeds through nucleophilic aromatic substitution (SNAr) between 4,7-dichloro-6-nitroquinazoline and 3-chloro-4-fluoroaniline under controlled conditions. The reaction exploits the C4 chlorine's superior leaving group ability over C7, enabling regioselective amination essential for purity. Current commercial suppliers offer research quantities (25g scale) at ≥97% purity, indicating established synthetic routes suitable for small-scale medicinal chemistry exploration [6].
Table 2: Synthetic Specifications of Research-Grade Material
Synthetic Parameter | Specification |
---|---|
Commercial Purity | ≥97% (HPLC) |
Production Scale | Custom synthesis up to 25g |
Key Synthetic Step | SNAr amination at quinazoline C4 |
Critical Quality Control | HPLC, proton NMR verification |
Chemical Stability | Air and heat sensitive; requires sealed storage |
The compound's chemical functionality enables several downstream transformations:
These transformations position it as a precursor to advanced structures like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (CID 9962069), where alkoxy substitutions enhance solubility and targeting [5]. Similarly, its iodine-containing analog N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine (CAS 231278-20-9) demonstrates the scaffold's adaptability for radioimaging applications [8]. The synthetic versatility underlines its ongoing value in generating molecular diversity within targeted drug discovery programs focused on protein kinase modulation.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1